

An In-depth Technical Guide to 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-bromobenzo[d]oxazole-2(3H)-thione

Cat. No.: B1337943

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound belonging to the benzoxazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive review of the available scientific literature on **6-bromobenzo[d]oxazole-2(3H)-thione**, focusing on its synthesis, chemical properties, and potential as a pharmacologically active agent. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

6-bromobenzo[d]oxazole-2(3H)-thione, with the CAS Number 24316-84-5, is recognized as a valuable intermediate in the field of drug discovery. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₄ BrNOS
Appearance	Solid (specific color not consistently reported)
Purity	Typically available at ≥95%
Storage Conditions	Sealed refrigeration

Table 1: General Chemical and Physical Properties of **6-bromobenzo[d]oxazole-2(3H)-thione**.

Synthesis of 6-bromobenzo[d]oxazole-2(3H)-thione

While a specific, detailed experimental protocol for the synthesis of **6-bromobenzo[d]oxazole-2(3H)-thione** is not extensively documented in readily available literature, a general synthetic route can be inferred from standard heterocyclic chemistry principles. The most probable synthetic pathway involves the reaction of 2-amino-5-bromophenol with carbon disulfide.

Experimental Protocol: A Generalized Synthetic Approach

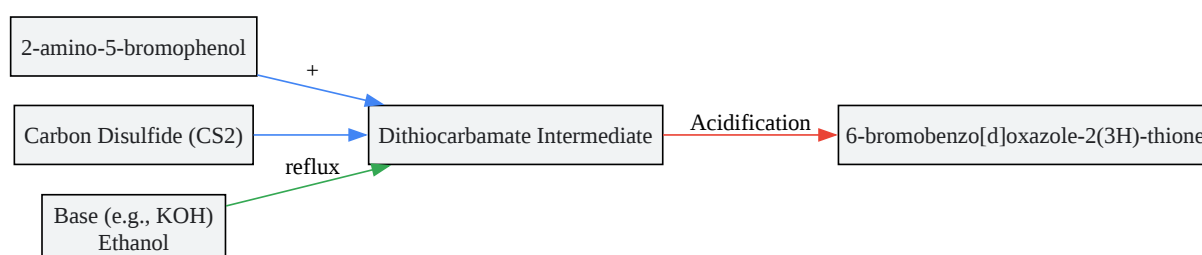
The following protocol is a generalized procedure based on common methods for the synthesis of benzoxazole-2-thiones from 2-aminophenols.

Materials:

- 2-amino-5-bromophenol
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH) or other suitable base
- Ethanol or other appropriate solvent
- Hydrochloric acid (HCl) for acidification

Procedure:

- A solution of 2-amino-5-bromophenol in ethanol is prepared in a round-bottom flask.
- An equimolar amount of a base, such as potassium hydroxide, is added to the solution and stirred until dissolved.
- Carbon disulfide is added dropwise to the reaction mixture at room temperature with continuous stirring.
- The reaction mixture is then refluxed for several hours to ensure the completion of the cyclization reaction.
- After cooling to room temperature, the reaction mixture is poured into ice-cold water.
- The resulting solution is acidified with dilute hydrochloric acid to precipitate the crude product.
- The precipitate is collected by filtration, washed with water, and dried.
- The crude **6-bromobenzo[d]oxazole-2(3H)-thione** can be further purified by recrystallization from a suitable solvent, such as ethanol.



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Caption: Generalized synthetic pathway for **6-bromobenzo[d]oxazole-2(3H)-thione**.

Spectroscopic Data

Detailed spectroscopic data for **6-bromobenzo[d]oxazole-2(3H)-thione** is not widely published. However, based on the analysis of related benzoxazole structures, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine atom, the oxygen, and the nitrogen of the oxazole ring.
- ^{13}C NMR:** The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl/thione carbon (C2) will appear at a characteristic downfield chemical shift. The remaining six carbons of the benzene ring will have distinct chemical shifts determined by their electronic environment.

Table 2: Predicted Spectroscopic Data for **6-bromobenzo[d]oxazole-2(3H)-thione**.

Nucleus	Predicted Chemical Shift Range (ppm)
^1H NMR	Aromatic Protons: 7.0 - 8.0
	NH Proton: 10.0 - 12.0 (broad)
^{13}C NMR	C2 (C=S): 180 - 190

| | Aromatic Carbons: 110 - 150 |

Biological Activities and Potential Applications

While specific biological data for **6-bromobenzo[d]oxazole-2(3H)-thione** is limited in the public domain, the broader class of benzoxazole and benzothiazole derivatives has been extensively studied and shown to possess a wide array of pharmacological activities. These studies suggest that the 6-bromo substitution on the benzoxazole core could modulate these activities, making it a compound of interest for further investigation.

Derivatives of the closely related 6-bromobenzothiazol-2(3H)-one have been synthesized and evaluated for their cytotoxic and antibacterial activities. For instance, a series of 1,2,3-triazole

derivatives of 6-bromobenzothiazol-2(3H)-one demonstrated good cytotoxicity against human cancer cell lines such as MCF-7 and HeLa. These compounds also exhibited moderate to good antibacterial activity.

The benzoxazole scaffold is a common feature in many compounds with reported anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the bromine atom at the 6-position can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.

Given its structural features and the known activities of related compounds, **6-bromobenzo[d]oxazole-2(3H)-thione** and its derivatives represent a promising area for future research in the development of new therapeutic agents.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by **6-bromobenzo[d]oxazole-2(3H)-thione** or its precise mechanism of action. Research on the biological activities of its derivatives is ongoing and may elucidate the pathways through which these compounds exert their effects.



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Caption: A logical workflow illustrating the potential mechanism of action.

Conclusion

6-bromobenzo[d]oxazole-2(3H)-thione is a chemical intermediate with significant potential for the development of novel therapeutic agents. While detailed experimental and biological data for this specific compound are not yet abundant in the literature, the known activities of the benzoxazole class of compounds provide a strong rationale for its further investigation. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize the pharmacological profile of this promising molecule.

Researchers in drug discovery are encouraged to explore the synthesis and biological evaluation of **6-bromobenzo[d]oxazole-2(3H)-thione** and its derivatives.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com